7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3/c1-17-10-11-20(14-22(17)29)33-15-21(18-8-6-5-7-9-18)25-27(30-16-31-28(25)33)32-19-12-23(34-2)26(36-4)24(13-19)35-3/h5-16H,1-4H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWGKCSZASCTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the given compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
For instance, they have shown notable anti-cancer effects by inhibiting the aforementioned targets. The TMP group has a critical role in fitting colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer.
Biochemical Pathways
Tmp-bearing compounds have been associated with various biological activities, indicating their potential to affect multiple biochemical pathways.
Pharmacokinetics
Natural products like tmp-bearing compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key analogs based on substituents and properties:
*Estimated based on similar analogs.
†Predicted using ’s logP trends.
‡Calculated from structural descriptors.
Key Observations:
- Lipophilicity : The target compound’s logP (~6.5) is higher than analogs with fewer aromatic substituents (e.g., 3.1 in ) but lower than trifluoromethyl-containing derivatives (7.35 in ) .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
A1. The compound can be synthesized via microwave-assisted coupling reactions (e.g., Pd/C catalysis with trimethylsilylacetylene) or traditional nucleophilic substitution. Key steps include:
- Substituent introduction : Use chloropyrimidine intermediates for regioselective amination (e.g., aryl amine coupling at the 4-position) .
- Microwave optimization : Reduce reaction time from hours to minutes (e.g., 120°C for 5 minutes) while maintaining yields >70% .
- Solvent selection : Ethyl acetate/triethylamine/hexanes mixtures improve crystallization purity (Rf = 0.27–0.33) .
Q. Q2. How can structural characterization be rigorously validated for this compound?
A2. Use multi-modal analytical techniques:
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., 6.07 ppm for NH2 exchangeable protons) .
- Elemental analysis : Validate stoichiometry (e.g., C: 69.42% calculated vs. 69.25% observed) .
- X-ray crystallography : Resolve dihedral angles (e.g., 12.8° for pyrimidine-phenyl torsion) to confirm 3D conformation .
Advanced Research Questions
Q. Q3. What is the proposed mechanism of antitumor activity, and how does structural variation impact potency?
A3. The compound likely inhibits tubulin polymerization and angiogenesis via:
Q. Q4. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?
A4. Address discrepancies via:
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
- Metabolite identification : Use LC-MS to detect N-demethylation or glucuronidation .
- Tumor model selection : Prioritize PDX models over cell lines to mimic human stromal interactions .
Example : In vivo efficacy loss may stem from rapid glucuronidation of the 3,4,5-trimethoxyphenyl group. Introduce fluorinated analogs (e.g., 3-fluoro) to block metabolic hot spots .
Q. Q5. What computational methods are suitable for predicting binding modes and off-target effects?
A5. Combine:
Q. Q6. How can crystallographic data resolve polymorphism or hydrate/solvate formation issues?
A6. Apply:
- Single-crystal XRD : Determine unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks (N–H⋯O) .
- DSC/TGA : Identify hydrate loss events (e.g., endothermic peaks at 100–120°C) .
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .
Q. Q7. What strategies improve aqueous solubility without compromising target affinity?
A7. Modify:
- Prodrug approach : Introduce phosphate esters at the 4-amine (solubility > 1 mg/mL vs. 0.1 mg/mL for parent) .
- PEGylation : Attach polyethylene glycol to the phenyl ring (e.g., 5kDa PEG increases solubility 10-fold) .
- Co-crystallization : Use succinic acid to form salts (pH-dependent solubility > 5 mg/mL) .
Methodological Guidance
Q. Q8. How should researchers design dose-ranging studies for preclinical efficacy trials?
A8. Follow:
- MTD determination : Start at 10 mg/kg (mouse) with 3-fold increments, monitoring body weight and liver enzymes .
- Pharmacodynamic markers : Measure tumor VEGFR2 phosphorylation (ELISA) and mitotic arrest (pH3 staining) .
- Dosing schedule : Intermittent dosing (e.g., 3 days on/4 days off) reduces hematological toxicity .
Q. Q9. What analytical techniques are critical for stability studies under ICH guidelines?
A9. Implement:
Q. Q10. How can contradictory bioactivity data between independent studies be reconciled?
A10. Conduct:
- Interlab validation : Distribute standardized compound batches to collaborators .
- Assay harmonization : Use identical cell lines (e.g., ATCC-certified HeLa) and viability protocols (MTT vs. resazurin) .
- Data normalization : Report IC50 values relative to positive controls (e.g., paclitaxel for tubulin assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
